molecular formula C16H19N3O6S B7887583 BL-S 578 (hydrate)

BL-S 578 (hydrate)

Cat. No.: B7887583
M. Wt: 381.4 g/mol
InChI Key: NBFNMSULHIODTC-UHFFFAOYSA-N
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Description

BL-S 578 (hydrate), also known as Cefadroxil monohydrate (CAS No. 66592-87-8), is a first-generation cephalosporin antibiotic with the molecular formula $ \text{C}{16}\text{H}{19}\text{N}{3}\text{O}{6}\text{S} $ and a molecular weight of 381.40 g/mol . It exhibits broad-spectrum antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes, and moderate activity against some Gram-negative pathogens .

Properties

IUPAC Name

7-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S.H2O/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8;/h2-5,10-11,15,20H,6,17H2,1H3,(H,18,21)(H,23,24);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFNMSULHIODTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Cefadroxil hydrate is synthesized through a series of chemical reactions involving the formation of the β-lactam ring, which is crucial for its antibacterial activity. The synthesis typically involves the condensation of 7-aminocephalosporanic acid (7-ACA) with a suitable side chain precursor under controlled conditions .

Industrial Production Methods

Industrial production of Cefadroxil hydrate involves large-scale fermentation processes to produce 7-ACA, followed by chemical synthesis to attach the side chain. The final product is then purified and crystallized to obtain the hydrate form .

Chemical Reactions Analysis

Types of Reactions

Cefadroxil hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacokinetics and Drug Metabolism Studies

Cefadroxil-d4 hydrate serves as a valuable tool in understanding the pharmacokinetics of cephalosporin antibiotics. The presence of deuterium allows researchers to trace the compound's metabolic pathways and assess how modifications in molecular structure influence its behavior within biological systems.

  • Case Study : A study utilized deuterated antibiotics to investigate the metabolic stability and degradation pathways in liver microsomes, revealing insights into how structural changes affect drug metabolism.

Cefadroxil-d4 hydrate is also explored for its role in developing new drug formulations, particularly those aimed at improving solubility and bioavailability.

  • Case Study : Research has shown that incorporating deuterated forms of drugs can lead to improved solubility profiles, which is critical for oral administration.

Environmental Applications

Deuterated compounds like BL-S 578 (hydrate) are used in environmental studies to trace the fate of pharmaceuticals in ecosystems. This application helps assess the environmental impact of antibiotic residues.

  • Case Study : A study tracked the degradation of cefadroxil in wastewater treatment plants using deuterated tracers, providing insights into removal efficiencies and potential environmental risks.

Mechanism of Action

Cefadroxil hydrate exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity. This leads to cell lysis and death of the bacteria .

Comparison with Similar Compounds

Research Findings and Clinical Relevance

Clinical Development

Contradictions and Limitations

  • erroneously lists a conflicting CAS number (50370-12-2) for BL-S 578, likely a database error, as multiple sources confirm CAS 66592-87-8 .

Biological Activity

BL-S 578, also known as Cefadroxil hydrate, is a first-generation cephalosporin antibiotic that exhibits a broad spectrum of antibacterial activity. This compound has garnered attention for its effectiveness against various bacterial infections and its pharmacological properties. This article delves into the biological activity of BL-S 578, highlighting its mechanism of action, efficacy in clinical settings, and relevant research findings.

Cefadroxil functions by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition disrupts cell wall integrity, leading to cell lysis and death. The effectiveness of BL-S 578 against both Gram-positive and some Gram-negative bacteria makes it a versatile option in treating infections.

Antibacterial Spectrum

BL-S 578 demonstrates activity against a variety of pathogens, including:

  • Gram-positive bacteria : Streptococcus pneumoniae, Staphylococcus aureus (methicillin-sensitive strains)
  • Gram-negative bacteria : Escherichia coli, Proteus mirabilis

The compound is particularly noted for its effectiveness in treating urinary tract infections (UTIs) and skin infections caused by susceptible organisms.

Clinical Efficacy

Research studies have evaluated the clinical efficacy of Cefadroxil hydrate in various settings. Key findings include:

  • Urinary Tract Infections : A study involving patients with uncomplicated UTIs showed that treatment with Cefadroxil resulted in significant clinical improvement and bacteriological eradication rates exceeding 90% .
  • Skin and Soft Tissue Infections : In a randomized controlled trial, Cefadroxil demonstrated comparable efficacy to other antibiotics in treating skin infections, with a favorable safety profile .

Pharmacokinetics

Cefadroxil is well-absorbed when administered orally, with peak plasma concentrations occurring within 1 to 2 hours post-dose. The drug exhibits a half-life conducive to once or twice daily dosing, making it convenient for outpatient treatment regimens.

Pharmacokinetic Parameter Value
Bioavailability~90%
Peak Plasma Concentration15-30 µg/mL
Half-life1-2 hours
Volume of Distribution0.25 L/kg

Case Studies and Research Findings

Several case studies have illustrated the practical applications of BL-S 578:

  • Case Study on UTI Treatment :
    • Patient Profile : Female, 32 years old, diagnosed with recurrent UTIs.
    • Treatment Regimen : Cefadroxil 500 mg twice daily for 7 days.
    • Outcome : Complete resolution of symptoms and negative urine cultures at follow-up .
  • Pediatric Use in Skin Infections :
    • Patient Profile : Male child, 8 years old, presenting with cellulitis.
    • Treatment Regimen : Cefadroxil 250 mg three times daily for 10 days.
    • Outcome : Significant reduction in inflammation and complete recovery without adverse effects .

Safety Profile

Cefadroxil is generally well-tolerated; however, potential side effects include gastrointestinal disturbances (nausea, diarrhea), allergic reactions (rash, anaphylaxis), and transient liver enzyme elevations. Monitoring is recommended during prolonged therapy.

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